Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-(2-methyl-1-propenyl)-
CAS No.: 53957-21-4
Cat. No.: VC15938740
Molecular Formula: C15H19NO2
Molecular Weight: 245.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53957-21-4 |
|---|---|
| Molecular Formula | C15H19NO2 |
| Molecular Weight | 245.32 g/mol |
| IUPAC Name | 6,7-dimethoxy-1-(2-methylprop-1-enyl)-3,4-dihydroisoquinoline |
| Standard InChI | InChI=1S/C15H19NO2/c1-10(2)7-13-12-9-15(18-4)14(17-3)8-11(12)5-6-16-13/h7-9H,5-6H2,1-4H3 |
| Standard InChI Key | CUMFZCSPPRDCEX-UHFFFAOYSA-N |
| Canonical SMILES | CC(=CC1=NCCC2=CC(=C(C=C21)OC)OC)C |
Introduction
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-(2-methyl-1-propenyl)- is a complex organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic compounds characterized by a benzene ring fused to a pyridine ring. This specific derivative features unique structural elements, including methoxy groups and a propenone moiety, making it of interest in various scientific fields such as medicinal chemistry and pharmacology.
Synthesis of Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-(2-methyl-1-propenyl)-
The synthesis of this compound typically involves multiple steps, following established protocols for isoquinoline derivatives. Advanced techniques such as chiral synthesis may be applied to create specific stereoisomers relevant for biological activity. The synthetic routes can vary based on desired yields and purity levels.
Chemical Reactions and Interactions
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-(2-methyl-1-propenyl)- is involved in several chemical reactions, contributing to the formation of various products including quinones and substituted isoquinolines. Understanding these reactions is crucial for developing synthetic pathways for related compounds.
Biological Activity and Potential Therapeutic Applications
This compound can modulate enzyme activity and receptor interactions within biological systems. It may influence signaling pathways associated with cell growth and apoptosis. Research indicates that compounds within this class could be potential candidates for therapeutic applications in oncology due to their ability to affect cellular signaling pathways.
Research Findings and Future Directions
Research on Isoquinoline, 3,4-dihydro-6,7-dimethoxy-1-(2-methyl-1-propenyl)- highlights its potential therapeutic applications, particularly in oncology. Further studies are needed to fully explore its biological activities and to develop it as a drug candidate.
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